5-Tert-butyl-3-methylcyclohex-2-en-1-one
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Overview
Description
5-Tert-butyl-3-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O It is a cyclohexenone derivative characterized by the presence of a tert-butyl group and a methyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Hydrolysis and Decarboxylation: One method to prepare 5-Tert-butyl-3-methylcyclohex-2-en-1-one involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another route involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the reagents used.
Scientific Research Applications
5-Tert-butyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 5-Tert-butyl-3-methylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the double bond in the cyclohexene ring can undergo electrophilic addition. These interactions can affect various biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the tert-butyl group.
5-Tert-butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group but differs in the functional groups attached to the ring.
Uniqueness
5-Tert-butyl-3-methylcyclohex-2-en-1-one is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112621-64-4 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-tert-butyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h6,9H,5,7H2,1-4H3 |
InChI Key |
XIIQLMUCYSOIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC(C1)C(C)(C)C |
Origin of Product |
United States |
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